丁基硅

描述

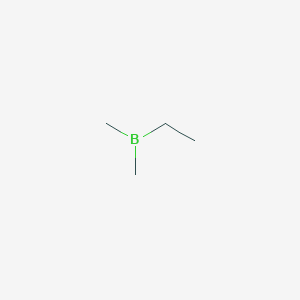

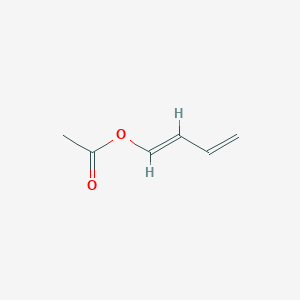

Butylsilane is a useful research compound. Its molecular formula is C4H9Si and its molecular weight is 85.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Butylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

表面活性剂

丁基硅作为一种小分子硅表面活性剂,具有优异的润湿性、延展性和渗透性 . 它在表面活性、乳化、润湿、发泡等方面优于聚合物硅表面活性剂 .

农业协同作用

硅表面活性剂,包括丁基硅,在农业协同作用中展现出巨大潜力 . 它们可以提高杀虫剂、除草剂和其他农业处理的有效性。

药物递送

丁基硅表面活性剂可用于药物递送系统 . 它们的独特特性可以增强治疗剂向靶细胞或组织的递送。

矿物浮选

在矿物加工领域,丁基硅表面活性剂可用于矿物浮选 . 它们可以帮助从矿石中分离出有价值的矿物。

提高石油采收率

丁基硅表面活性剂可用于提高石油采收率 . 它们可以提高从油藏中开采石油的效率。

分离和提取

丁基硅表面活性剂在分离和提取过程中具有应用 . 它们可以用于分离混合物中的不同组分。

泡沫灭火

丁基硅表面活性剂可用于泡沫灭火 . 它们可以增强泡沫灭火剂的性能。

纳米粒子分散和稳定

属性

InChI |

InChI=1S/C4H9Si/c1-2-3-4-5/h2-4H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAYJSRSQODHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30422857 | |

| Record name | Butylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1600-29-9 | |

| Record name | Butylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Butylsilane?

A1: Butylsilane has the molecular formula C4H12Si and a molecular weight of 88.22 g/mol.

Q2: Is there any spectroscopic data available for Butylsilane?

A2: Yes, Butylsilane has been characterized using various spectroscopic techniques including NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. [, , ]

Q3: Is Butylsilane stable under ambient conditions?

A3: Butylsilane is a flammable liquid and should be handled with care. It is moisture sensitive and should be stored under inert conditions. []

Q4: What are the main applications of Butylsilane?

A5: Butylsilane serves as a precursor for chemical vapor deposition (CVD) of silicon-containing materials, particularly in the production of silicon carbide (SiC). [, ] It is also utilized in organic synthesis as a reducing agent, especially for the preparation of silicon-containing polymers. [, , , ]

Q5: How is Butylsilane used in the synthesis of polysilanes?

A6: Butylsilane can be polymerized to form poly(di-n-butylsilane) (PDBS), a polymer with unique electronic and optical properties. This polymerization is typically initiated by transition metal catalysts. [, , ]

Q6: What are the advantages of using Butylsilane in chemical vapor deposition (CVD)?

A7: Butylsilane, especially di-tert-butylsilane, enables the deposition of silicon carbide at relatively low temperatures compared to other precursors. [, ] This is advantageous for applications sensitive to high temperatures.

Q7: Are there any specific applications of poly(di-n-butylsilane) (PDBS)?

A8: PDBS exhibits interesting properties like thermochromism and photoconductivity. This makes it potentially useful for applications in sensors, light-emitting diodes, and nonlinear optical devices. [, ]

Q8: Have there been any computational studies on Butylsilane and its derivatives?

A9: Yes, computational methods, like molecular dynamics simulations and density functional theory (DFT) calculations, have been employed to investigate the conformational properties and electronic structures of Butylsilane-based polymers, including PDBS. [, ] These studies contribute to the understanding of their structure-property relationships.

Q9: How does the length of the alkyl chain in alkylsilanes affect their properties?

A10: Increasing the length of the alkyl chain in alkylsilanes generally leads to changes in their physical properties, such as melting point and boiling point. It also influences the conformational preferences of the corresponding polysilanes. [, , ] For instance, poly(di-n-hexylsilane) adopts a different conformation compared to PDBS due to the longer hexyl side chains. []

Q10: What are the stability concerns related to Butylsilane and its derivatives?

A11: Butylsilane is susceptible to hydrolysis in the presence of moisture, forming silanols and hydrogen gas. [] This instability necessitates storage under anhydrous conditions. Additionally, polysilanes like PDBS are known to undergo photodegradation upon exposure to UV light, which can limit their long-term stability in certain applications. []

Q11: What is known about the environmental impact of Butylsilane and its derivatives?

A12: While specific data on the environmental fate and ecotoxicological effects of Butylsilane might be limited, it's essential to handle it responsibly due to its flammability and potential to release volatile organic compounds. For polysilanes, their degradation products and potential environmental impact should be carefully assessed, especially for applications involving their release into the environment. []

Q12: Are there any strategies to mitigate the environmental risks associated with Butylsilane and its derivatives?

A13: Proper handling and storage practices are crucial to prevent accidental releases of Butylsilane. Using appropriate personal protective equipment and ensuring adequate ventilation during handling are essential safety measures. [] For polysilanes, exploring biodegradable alternatives or developing strategies for their controlled degradation and recycling could help minimize their environmental impact. []

Q13: What are some key tools and resources used in Butylsilane research?

A13: Research on Butylsilane and related compounds utilizes a range of techniques and resources, including:

- Spectroscopic methods such as NMR and IR spectroscopy for structural characterization. [, , ]

- Chromatographic techniques like gas chromatography (GC) and size exclusion chromatography (SEC) for analyzing reaction mixtures and determining polymer molecular weight distributions. [, ]

- Thermal analysis methods like differential scanning calorimetry (DSC) for studying thermal transitions in polymers. []

- Microscopy techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) for investigating the morphology of thin films and nanostructures. [, ]

- Computational chemistry software for performing molecular mechanics, quantum chemical calculations, and molecular dynamics simulations. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(E)-2-propylsulfanylethenyl]sulfanylpropane](/img/structure/B75367.png)